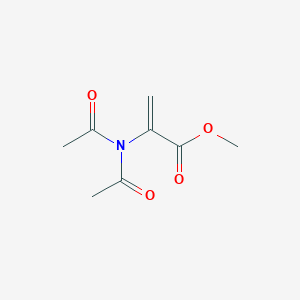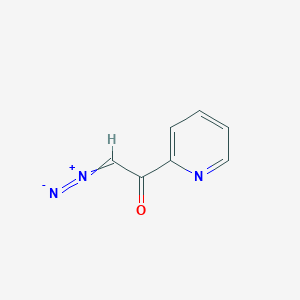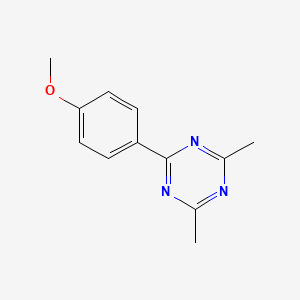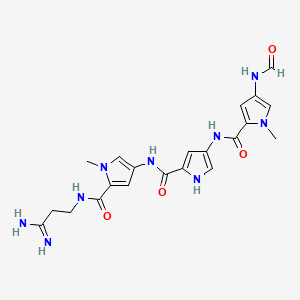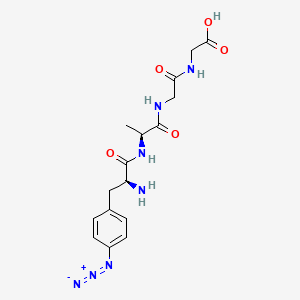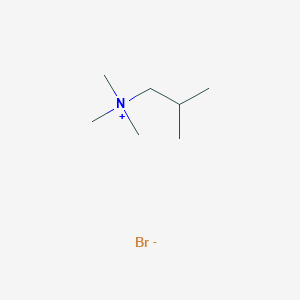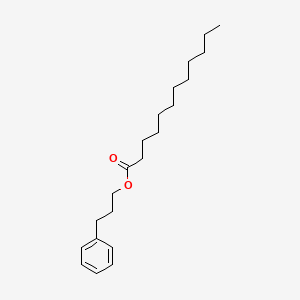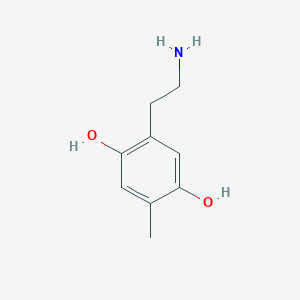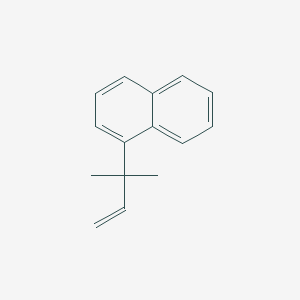
3-Butyl-3-methyl-1,2-dioxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-3-methyl-1,2-dioxetane is an organic compound belonging to the class of dioxetanes, which are four-membered cyclic peroxides. These compounds are known for their unique chemical properties, particularly their ability to undergo chemiluminescent decomposition, emitting light as a result of the reaction. This property makes dioxetanes, including this compound, of significant interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3-methyl-1,2-dioxetane typically involves the reaction of suitable alkenes with singlet oxygen. One common method is the photooxygenation of 3-butyl-3-methyl-1-butene in the presence of a photosensitizer. The reaction is carried out under controlled conditions to ensure the formation of the desired dioxetane.
Industrial Production Methods: While the industrial production of this compound is not as widespread as other chemicals, it can be scaled up using similar photooxygenation techniques. The key is to maintain precise control over the reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Butyl-3-methyl-1,2-dioxetane undergoes several types of chemical reactions, including:
Thermal Decomposition: This reaction leads to the formation of carbonyl compounds, often producing excited state molecules that emit light.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to its decomposition reactions.
Substitution Reactions: Under specific conditions, substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Thermal Decomposition: Typically carried out at elevated temperatures, often in the presence of a catalyst to facilitate the reaction.
Oxidation: Strong oxidizing agents can be used, although care must be taken to avoid complete decomposition.
Substitution: Various nucleophiles can be employed under controlled conditions to achieve substitution.
Major Products Formed:
Carbonyl Compounds: The primary products of thermal decomposition are carbonyl compounds, such as aldehydes and ketones.
Substituted Derivatives: Depending on the reagents used, various substituted dioxetanes can be synthesized.
Aplicaciones Científicas De Investigación
3-Butyl-3-methyl-1,2-dioxetane has several applications in scientific research:
Chemiluminescence Studies: Due to its ability to emit light upon decomposition, it is widely used in chemiluminescence research.
Biological Imaging: The compound’s light-emitting properties make it useful in biological imaging techniques, particularly in detecting specific biomolecules.
Chemical Sensors: It is used in the development of chemical sensors that rely on light emission for detection.
Material Science: The compound is explored for its potential in developing new materials with unique light-emitting properties.
Mecanismo De Acción
The primary mechanism of action for 3-Butyl-3-methyl-1,2-dioxetane involves its thermal decomposition. Upon heating, the peroxide bond in the dioxetane ring breaks, leading to the formation of two carbonyl fragments. One of these fragments is often in an excited state, which then relaxes to the ground state by emitting light. This chemiluminescent process is a key feature of the compound’s behavior.
Comparación Con Compuestos Similares
- 3-Methyl-3-ethyl-1,2-dioxetane
- 3-Methyl-3-propyl-1,2-dioxetane
- 3-Methyl-3-tert-butyl-1,2-dioxetane
Comparison: 3-Butyl-3-methyl-1,2-dioxetane is unique due to its specific substituents, which influence its stability and reactivity. Compared to other dioxetanes, it may exhibit different thermal decomposition rates and light emission intensities. The butyl and methyl groups provide a balance between steric hindrance and electronic effects, making it a valuable compound for studying the fundamental aspects of dioxetane chemistry.
Propiedades
Número CAS |
86954-70-3 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
3-butyl-3-methyldioxetane |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-7(2)6-8-9-7/h3-6H2,1-2H3 |
Clave InChI |
ZUPBPGWNCMSUSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(COO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14415425.png)
